molecular formula C9H9N3 B13665739 6,8-Dimethylpyrido[2,3-b]pyrazine

6,8-Dimethylpyrido[2,3-b]pyrazine

Cat. No.: B13665739
M. Wt: 159.19 g/mol
InChI Key: JFXRPPTZZJIXCQ-UHFFFAOYSA-N
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Description

6,8-Dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with two methyl groups attached at the 6th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylpyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dimethylpyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyridopyrazine ring system .

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions and the use of catalysts to enhance yield and selectivity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

6,8-Dimethylpyrido[2,3-b]pyrazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethylpyrido[2,3-b]pyrazine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or kinases by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed antimicrobial and antiviral effects .

Comparison with Similar Compounds

Uniqueness: 6,8-Dimethylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at the 6th and 8th positions enhance its stability and reactivity compared to other pyridopyrazine derivatives.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

6,8-dimethylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H9N3/c1-6-5-7(2)12-9-8(6)10-3-4-11-9/h3-5H,1-2H3

InChI Key

JFXRPPTZZJIXCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC=CN=C12)C

Origin of Product

United States

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